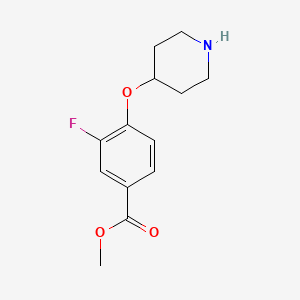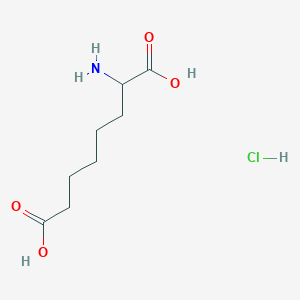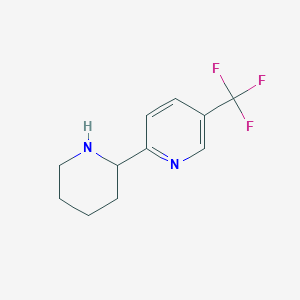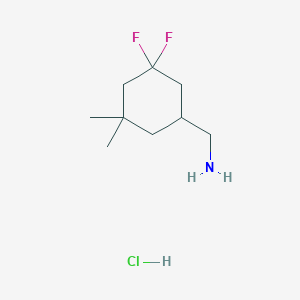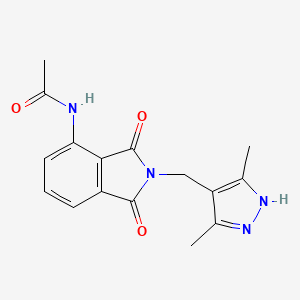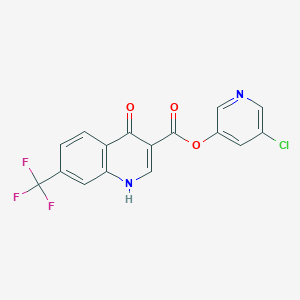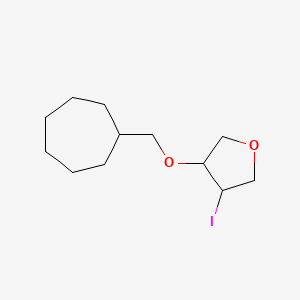
3-(Cycloheptylmethoxy)-4-iodooxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cycloheptylmethoxy)-4-iodooxolane is an organic compound that features a cycloheptylmethoxy group and an iodine atom attached to an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cycloheptylmethoxy)-4-iodooxolane typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Cycloheptylmethoxy Group: This step involves the reaction of the oxolane ring with cycloheptylmethanol in the presence of a strong acid catalyst to form the cycloheptylmethoxy derivative.
Iodination: The final step is the introduction of the iodine atom at the 4-position of the oxolane ring. This can be achieved through electrophilic iodination using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
3-(Cycloheptylmethoxy)-4-iodooxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated oxolane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include azido, cyano, and thiol-substituted oxolanes.
Oxidation: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Products include deiodinated oxolanes and other reduced derivatives.
科学研究应用
3-(Cycloheptylmethoxy)-4-iodooxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(Cycloheptylmethoxy)-4-iodooxolane involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and the biochemical processes they regulate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 3-(Cycloheptylmethoxy)-4-chlorooxolane
- 3-(Cycloheptylmethoxy)-4-bromooxolane
- 3-(Cycloheptylmethoxy)-4-fluorooxolane
Uniqueness
3-(Cycloheptylmethoxy)-4-iodooxolane is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its chloro, bromo, and fluoro counterparts. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
属性
分子式 |
C12H21IO2 |
|---|---|
分子量 |
324.20 g/mol |
IUPAC 名称 |
3-(cycloheptylmethoxy)-4-iodooxolane |
InChI |
InChI=1S/C12H21IO2/c13-11-8-14-9-12(11)15-7-10-5-3-1-2-4-6-10/h10-12H,1-9H2 |
InChI 键 |
KXXDIKBESPWZFD-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)COC2COCC2I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B13090286.png)
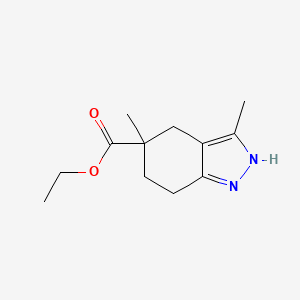
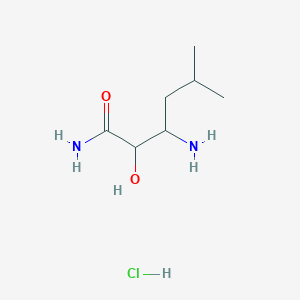
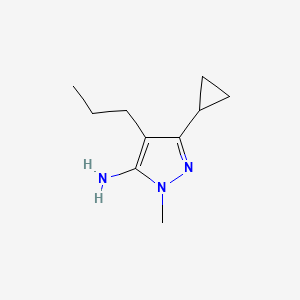
![Bicyclo[1.1.1]pentan-1-ylhydrazine](/img/structure/B13090313.png)
